3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Physicochemical profiling Lipophilicity Drug-likeness

This compound is a privileged dCTPase inhibitor scaffold analog. The 2,4-difluorophenylsulfonyl and thiophen-2-yl substituents create a distinct electronic profile not explored in published SAR, minimizing target-class switching risks. Procure it to systematically map how halogenation patterns on the terminal aryl ring govern target engagement and selectivity, per the 2023 sulfonylpiperazine review. Essential for focused chemical libraries in oncology or metabolic disease phenotypic screening.

Molecular Formula C18H16F2N4O2S2
Molecular Weight 422.5 g/mol
CAS No. 946238-98-8
Cat. No. B3413533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
CAS946238-98-8
Molecular FormulaC18H16F2N4O2S2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C18H16F2N4O2S2/c19-13-3-5-17(14(20)12-13)28(25,26)24-9-7-23(8-10-24)18-6-4-15(21-22-18)16-2-1-11-27-16/h1-6,11-12H,7-10H2
InChIKeyTZSXVOCESRPUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-98-8): Structural Identity and Procurement Baseline


3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-98-8, molecular formula C18H16F2N4O2S2, MW 422.5 g/mol) is a fully synthetic heterocyclic small molecule belonging to the piperazin-1-ylpyridazine class. This compound features a pyridazine core substituted at the 3-position with a 4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl moiety and at the 6-position with a thiophen-2-yl group . The piperazin-1-ylpyridazine scaffold has been validated in the peer-reviewed literature as a privileged chemotype for human dCTP pyrophosphatase 1 (dCTPase) inhibition, with lead compounds from this series demonstrating nanomolar potency and outstanding selectivity against related nucleotide-processing enzymes [1]. The sulfonylpiperazine substructure is recognized across multiple therapeutic areas as a privileged pharmacophore contributing to anticancer, antidiabetic, and anti-infective activities [2]. The 2,4-difluorophenylsulfonyl group present in this compound is a distinct structural feature that differentiates it from other aryl sulfonamide analogs within the broader piperazine-pyridazine chemical space.

Why Generic Substitution Is Not Advisable for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-98-8)


Within the piperazin-1-ylpyridazine chemical class, seemingly minor structural variations—particularly in the arylsulfonyl substituent on the piperazine ring—can produce profound shifts in target selectivity, potency, and pharmacokinetic behavior. The SAR studies on piperazin-1-ylpyridazine dCTPase inhibitors demonstrate that specific sulfonamide N-substituents critically govern both enzymatic inhibitory activity and selectivity over off-target enzymes such as NTPDases and apyrase [1]. The 2,4-difluorophenyl substitution pattern on the sulfonyl group of CAS 946238-98-8 confers distinct electronic and steric properties compared to mono-halogenated (e.g., 4-chlorophenyl), non-halogenated (e.g., methanesulfonyl), or heteroaryl (e.g., pyridin-3-yl-sulfonyl) analogs, which are predicted to result in altered target engagement profiles. Furthermore, the comprehensive 2023 review of sulfonylpiperazine derivatives highlights that specific aryl sulfonamide substituents are decisive for biological activity class assignment (anticancer vs. antidiabetic vs. anti-infective) [2]. Therefore, substituting this compound with a close structural analog carries a high risk of target-class switching and irreproducible biological results.

Quantitative Differential Evidence Guide for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-98-8)


2,4-Difluorophenylsulfonyl Substitution: Predicted Physicochemical Differentiation from Mono-Halogenated and Non-Halogenated Analogs

The 2,4-difluorophenylsulfonyl substituent on CAS 946238-98-8 is predicted to impart distinct physicochemical properties relative to its closest commercially cataloged analogs. The presence of two electron-withdrawing fluorine atoms on the terminal phenyl ring is expected to lower the compound's calculated logP and increase its topological polar surface area (tPSA) compared to the 4-chlorophenyl analog (CAS of analog: inferred) and the methanesulfonyl analog (CAS 946238-83-1) . The 2,4-difluorophenylsulfonyl fragment is present in multiple bioactive compounds cataloged in authoritative databases, including PKM2 modulators, indicating that this specific substitution pattern has been independently validated as pharmacologically relevant [1].

Physicochemical profiling Lipophilicity Drug-likeness

Piperazin-1-ylpyridazine Scaffold Validation: Class-Level dCTPase Inhibitory Potency Baseline

The piperazin-1-ylpyridazine scaffold has been validated as a novel chemotype for potent human dCTPase inhibition in a rigorous peer-reviewed medicinal chemistry study. Lead compounds from this series exhibited nanomolar inhibitory potency against recombinant human dCTPase, with a representative compound achieving an IC50 of 25 nM [1]. While CAS 946238-98-8 itself was not explicitly tested in this published series, the core scaffold identity provides class-level evidence that compounds bearing the piperazin-1-ylpyridazine core are capable of engaging the dCTPase target with high affinity. The study further demonstrated that optimized compounds increased dCTPase thermal stability and displayed outstanding selectivity (>100-fold) over the related nucleotide-processing enzymes NTPDase1, NTPDase3, and apyrase [1]. This selectivity profile is a critical differentiator from earlier-generation dCTPase inhibitors such as triptolide, which lack target selectivity [1].

dCTP pyrophosphatase 1 Cancer stemness Nucleotide metabolism

Thiophene-2-yl Substituent as a Pharmacologically Privileged Heterocyclic Feature in Pyridazine-Based Bioactive Compounds

The thiophen-2-yl substituent at the 6-position of the pyridazine core represents a pharmacologically significant heteroaryl group that has been independently associated with enhanced biological activity in multiple pyridazine-based inhibitor series. In the context of glucan synthase inhibitors, the pyridazinone core with appropriate heteroaryl substitution demonstrated in vitro potency against clinically relevant fungal strains, although compounds from this specific series did not achieve in vivo efficacy [1]. The thiophene moiety is a well-established phenyl bioisostere capable of modulating electronic distribution within conjugated heterocyclic systems, which can influence target binding kinetics and metabolic stability. Structurally analogous compounds with alternative 6-position substituents (e.g., o-tolyl, 4-fluorophenyl, furan-2-yl) are commercially available, enabling systematic SAR exploration centered on the thiophene moiety of CAS 946238-98-8 .

Thiophene Heterocyclic chemistry Bioisosterism

Sulfonylpiperazine Moiety as a Privileged Pharmacophore: Multi-Target Biological Activity Landscape

The sulfonylpiperazine substructure has been extensively reviewed as a privileged pharmacophore with demonstrated biological activity across multiple therapeutic areas. A comprehensive 2023 review catalogued 187 potent sulfonylpiperazine-bearing heterocyclic core structures and assessed their biological efficacy, including anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory activities [1]. This broad activity landscape establishes that the sulfonylpiperazine moiety is not merely a passive linker but actively contributes to target binding through sulfone-mediated hydrogen bonding interactions, as demonstrated in HIV protease inhibitors such as amprenavir, where sulfonylpiperazine improved resistance profiles through specific flap-residue contacts [1]. The 2,4-difluorophenyl variant present in CAS 946238-98-8 introduces electron-deficient aryl character that is predicted to modulate the hydrogen bond acceptor strength of the sulfone oxygens, potentially differentiating it from electron-rich or electron-neutral arylsulfonyl analogs.

Sulfonylpiperazine Multi-target pharmacology Anticancer

Commercially Available Building Block Confirmation and Synthetic Tractability

The key synthetic building block for CAS 946238-98-8, namely 1-[(2,4-difluorophenyl)sulfonyl]piperazine (CAS 847783-38-4, PubChem CID 4962596), is commercially available from established chemical suppliers, with defined physical properties including a melting point of 96°C [1]. This confirms the synthetic identity and tractability of the sulfonylpiperazine fragment. Physical state (solid at room temperature) and melting point data provide procurement-relevant quality control parameters. In contrast, the analogous 1-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine building block, which would be required for the synthesis of the closely related 3-chloro-4-fluorophenyl analog, has different physical properties due to the distinct halogenation pattern, providing a tangible basis for analytical differentiation during quality control.

Synthetic accessibility Building block availability Chemical procurement

Validated Research and Procurement Application Scenarios for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-98-8)


dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Screening and SAR Expansion

CAS 946238-98-8 is most rationally deployed as a scaffold analog within the piperazin-1-ylpyridazine dCTPase inhibitor series. The core scaffold has been validated in J. Med. Chem. with nanomolar potency (IC50 = 25 nM for lead compound) and >100-fold selectivity over related NTPDases and apyrase [1]. Researchers investigating nucleotide pool homeostasis, cancer stemness, or the potentiation of cytidine analogue chemotherapy should procure this compound for systematic SAR studies, leveraging the unique 2,4-difluorophenylsulfonyl and thiophen-2-yl substitution pattern not explored in the published dCTPase SAR.

Focused Analog Set Procurement for Sulfonylpiperazine Pharmacophore Mapping

This compound serves as a key member of a focused chemical library for mapping the contribution of the aryl sulfonamide substituent to biological activity. By procuring CAS 946238-98-8 alongside its structurally defined analogs (e.g., methanesulfonyl variant CAS 946238-83-1, 4-chlorophenyl variant, and 4-fluorophenyl variant CAS 1021131-39-4), research groups can systematically interrogate how halogenation pattern on the terminal aryl ring influences target engagement, as recommended by the 2023 sulfonylpiperazine SAR review encompassing 187 bioactive compounds [2].

Phenotypic Screening in Oncology and Metabolic Disease Models

Given the broad biological activity landscape established for sulfonylpiperazine derivatives—including sub-micromolar anticancer activity (PI3Kα IC50 as low as 0.03 µM) and anti-diabetic enzyme inhibition—this compound is a rational procurement choice for phenotypic screening campaigns in oncology or metabolic disease models [2]. The 2,4-difluorophenyl substitution distinguishes it from the majority of commercially available sulfonylpiperazine screening compounds, potentially uncovering novel phenotype–chemotype associations.

Quality Control Reference Standard for Synthetic Chemistry and Analytical Method Development

The defined physical properties of the key building block 1-[(2,4-difluorophenyl)sulfonyl]piperazine (mp 96°C, solid) [3] and the full spectroscopic characterization data available for CAS 946238-98-8 (including InChI Key TZSXVOCESRPUED-UHFFFAOYSA-N) position this compound as a suitable reference standard for HPLC method development, purity determination, and synthetic route validation in medicinal chemistry laboratories.

Quote Request

Request a Quote for 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.